Calcium lactate is the calcium salt of lactic acid. It is a white crystalline powder that is soluble in water. Calcium lactate is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) [].
Synthesis Analysis
Calcium lactate can be synthesized by reacting calcium carbonate (CaCO3) with lactic acid (C2H4OHCOOH) []. The reaction proceeds according to the following equation:
Scallop shells have been successfully utilized as a source of calcium carbonate in this reaction [].
Acid concentration: The concentration of lactic acid used in the reaction affects the size and morphology of the calcium lactate crystals [, ].
Temperature: The optimum temperature for the preparation of calcium lactate is around 60°C [].
Lactic acid concentration: Increasing the lactic acid concentration above 2.0 mol% increases slurry viscosity and hinders mass transfer, resulting in lower calcium lactate yields [].
Molecular Structure Analysis
Calcium lactate undergoes thermal decomposition to form calcium oxide (CaO) []. This reaction can be represented as:
The thermal decomposition of calcium lactate has implications for its use in biodiesel production, as calcium oxide is a widely used catalyst in this process [].
Mechanism of Action
Surimi gel enhancement: Ca2+ binds to negatively charged myofibrils in surimi, promoting protein-Ca2+-protein cross-linking, thereby improving gel strength and other properties [].
Dental calculus control: The mechanism by which calcium lactate reduces dental calculus formation is not fully understood [].
Regulation of physiological processes: Calcium lactate can influence calcium homeostasis in animals, affecting serum calcium levels and bone mineralization [, ].
Physical and Chemical Properties Analysis
Calcium lactate is a white crystalline powder that is soluble in water. It has a slightly salty taste [].
Applications
Food science and technology:
Food additive: Calcium lactate is used as a calcium supplement, acidity regulator, and firming agent in various food products []. It has been incorporated into orange juice to fortify it with calcium [, ].
Improving surimi gel properties: Calcium lactate supplementation improves the gel strength, whiteness, and water-holding capacity of surimi gels, which are widely used in seafood products [].
Enhancing the texture of fermented foods: Calcium lactate treatment can enhance the firmness and flexibility of lactic-fermented chili, contributing to its overall quality [].
Improving the quality of quick-frozen fruits: Calcium lactate treatment before quick-freezing can reduce weight loss, inhibit the decrease of total soluble solids and vitamin C, improve hardness, inhibit pH increase, and delay anthocyanin discoloration in strawberries [].
Preserving the quality of fresh-cut fruits and vegetables: Calcium lactate treatments have been shown to retard softening, maintain color, and inhibit microbial growth in fresh-cut mangos, watermelons, pineapples, and other produce [, , ].
Extending the shelf life of osmotically dehydrated fruits: Calcium lactate can enhance the texture, color, and microbial stability of osmotically dehydrated guavas during storage [].
Improving wheat flour properties: The addition of calcium lactate to wheat flour can significantly improve its rheological properties, enhancing dough strength, water absorption capacity, and gluten extensibility [].
Biomedical research:
Investigating calcium metabolism and bioavailability: Calcium lactate has been used in animal studies to assess the bioavailability of calcium from different sources and its impact on bone mineralization [].
Studying the effects of calcium supplementation on physiological processes: Calcium lactate has been used in animal models of postmenopausal osteoporosis to investigate its effects on calcium status, iron status, and oxidative stress markers [, , ].
Material science and engineering:
Bioconcrete: Calcium lactate serves as a nutrient source for bacteria in bioconcrete, promoting the biomineralization of calcium carbonate, which can enhance concrete strength and durability [, ].
Self-healing concrete: Calcium lactate can be used as a feed for bacteria, such as Bacillus subtilis, in self-healing concrete. The bacteria metabolize calcium lactate to produce calcium carbonate, which fills cracks in the concrete [, ].
Related Compounds
Calcium Carbonate (CaCO3)
Compound Description: Calcium carbonate is a common calcium salt used in various applications, including as a dietary calcium supplement and in the construction industry. It is the primary constituent of scallop shells.
Relevance: Calcium carbonate serves as a precursor for synthesizing calcium lactate. Scallop shell waste, rich in calcium carbonate, can be reacted with lactic acid to produce calcium lactate. It also acts as a control in studies comparing the effectiveness of different calcium supplements. Research has indicated that calcium carbonate might be more efficient than calcium lactate in improving bone health in rats. Studies in preschool children suggest that calcium carbonate preparations might be more effective than calcium lactate preparations in improving bone health and addressing malnutrition.
Lactic Acid (C2H4OHCOOH)
Compound Description: Lactic acid is an organic acid produced during anaerobic fermentation. It is a common food additive and has various industrial applications.
Relevance: Lactic acid is a crucial reagent in calcium lactate synthesis. It reacts with calcium carbonate or calcium hydroxide to produce calcium lactate. The accumulation of lactic acid, either in its sodium or calcium salt form, significantly impacts the gene expression of Bacillus coagulans during fermentation, highlighting the close relationship between lactic acid and calcium lactate in biological systems.
Sodium Lactate
Relevance: Like calcium lactate, sodium lactate can be produced by bacteria during fermentation. Studies on Bacillus coagulans have shown that the accumulation of sodium lactate during fermentation negatively affects L-lactic acid production and triggers specific gene expression changes compared to the accumulation of calcium lactate.
Calcium Chloride (CaCl2)
Relevance: Similar to calcium lactate, calcium chloride can enhance the gelling properties of surimi, a common food ingredient. Both compounds are utilized to improve the textural quality of fresh-cut fruits, like mangoes, by delaying softening. Additionally, both calcium lactate and calcium chloride are explored as calcium supplements in various studies.
Calcium Citrate
Relevance: Calcium citrate is often studied alongside calcium lactate to compare their effectiveness as calcium supplements. Research in rats suggests that both compounds might contribute to calcium accumulation in the liver.
Tricalcium Phosphate
Relevance: Both calcium lactate and tricalcium phosphate, along with calcium citrate, are investigated for their impact on Salmonella populations in orange juice. The study suggests that these calcium salts can influence bacterial growth, with varying effects depending on the specific combination and environmental factors. Additionally, calcium lactate and tricalcium phosphate are both explored as potential components of self-healing concrete, where they act as sources of calcium for the biomineralization process driven by bacteria.
Stearyl (L-) Calcium Lactate
Relevance: This compound highlights a specific application of L-lactic acid, a component of calcium lactate, in the food industry. Stearyl (L-) calcium lactate exemplifies a derivative of lactic acid with enhanced functionality as an emulsifier, showcasing the versatility of lactic acid in various forms.
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Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP). Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals. 2-Hydroxypropanoic acid, also known as lactic acid or lactate, belongs to the class of organic compounds known as alpha hydroxy acids and derivatives. These are organic compounds containing a carboxylic acid substituted with a hydroxyl group on the adjacent carbon. 2-Hydroxypropanoic acid is a drug which is used for use as an alkalinizing agent. 2-Hydroxypropanoic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). 2-Hydroxypropanoic acid participates in a number of enzymatic reactions. In particular, 2-hydroxypropanoic acid can be biosynthesized from propionic acid. 2-Hydroxypropanoic acid is also a parent compound for other transformation products, including but not limited to, ethyl 2-hydroxypropanoate, 3-(imidazol-5-yl)lactic acid, and lactate ester. 2-Hydroxypropanoic acid is an odorless tasting compound that can be found in a number of food items such as common grape, sunflower, garden tomato (var. ), and red raspberry. This makes 2-hydroxypropanoic acid a potential biomarker for the consumption of these food products.
Remaining 15% contains: water, higher oligomers of lactic acid and other FEMA GRAS components Lactic acid is commonly used as a preservative in milk products and also as a flavoring agent. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP). Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals. 2-Hydroxypropanoic acid, also known as lactic acid or lactate, belongs to the class of organic compounds known as alpha hydroxy acids and derivatives. These are organic compounds containing a carboxylic acid substituted with a hydroxyl group on the adjacent carbon. 2-Hydroxypropanoic acid is a drug which is used for use as an alkalinizing agent. 2-Hydroxypropanoic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). 2-Hydroxypropanoic acid participates in a number of enzymatic reactions. In particular, 2-hydroxypropanoic acid can be biosynthesized from propionic acid. 2-Hydroxypropanoic acid is also a parent compound for other transformation products, including but not limited to, ethyl 2-hydroxypropanoate, 3-(imidazol-5-yl)lactic acid, and lactate ester. 2-Hydroxypropanoic acid is an odorless tasting compound that can be found in a number of food items such as common grape, sunflower, garden tomato (var. ), and red raspberry. This makes 2-hydroxypropanoic acid a potential biomarker for the consumption of these food products.
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals. 2-hydroxypropanoic acid is a 2-hydroxy monocarboxylic acid that is propanoic acid in which one of the alpha-hydrogens is replaced by a hydroxy group. It has a role as a Daphnia magna metabolite and an algal metabolite. It derives from a propionic acid. It is a conjugate acid of a lactate. A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed) Sodium lactate is the sodium salt of lactic acid, and has a mild saline taste. It is produced by fermentation of a sugar source, such as corn or beets, and then, by neutralizing the resulting lactic acid to create a compound having the formula NaC3H5O3. Lactic acid was one of active ingredients in Phexxi, a non-hormonal contraceptive agent that was approved by the FDA on May 2020. Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP). A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals. 2-hydroxypropanoic acid is a 2-hydroxy monocarboxylic acid that is propanoic acid in which one of the alpha-hydrogens is replaced by a hydroxy group. It has a role as a Daphnia magna metabolite and an algal metabolite. It derives from a propionic acid. It is a conjugate acid of a lactate. A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed) Sodium lactate is the sodium salt of lactic acid, and has a mild saline taste. It is produced by fermentation of a sugar source, such as corn or beets, and then, by neutralizing the resulting lactic acid to create a compound having the formula NaC3H5O3. Lactic acid was one of active ingredients in Phexxi, a non-hormonal contraceptive agent that was approved by the FDA on May 2020. Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP). A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)
(+)-3-Carene is a monoterpene that has been found in various plants, including C. sativa, C. indica, and hemp. It is a component of (±)-3-carene. 3-Carene is a bicyclic monoterpene, occurring naturally in pine trees. (1S)-(+)-3-Carene is a monoterpene. (+)-car-3-ene is a car-3-ene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene) that has S configuration at position 1 and R configuration at position 6. It is an enantiomer of a (-)-car-3-ene.